methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

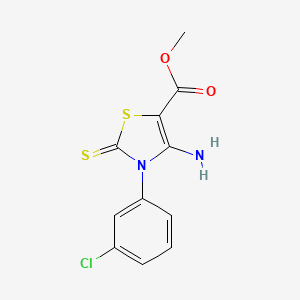

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a substituted 2,3-dihydrothiazole derivative characterized by a 3-chlorophenyl group at position 3, a methyl ester at position 5, and a sulfanylidene (C=S) moiety at position 2. Its structural framework is shared with other 2-sulfanylidene-2,3-dihydro-1,3-thiazole derivatives, which are often synthesized via cyclocondensation of β-keto esters and substituted thioureas .

Properties

IUPAC Name |

methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-3-6(12)5-7/h2-5H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDLNYADILOPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with thiourea to form the thiazole ring, followed by esterification with methyl chloroformate to introduce the carboxylate group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex molecules. Its thiazole ring structure is particularly valuable in the development of new chemical entities in medicinal chemistry and materials science.

Reactivity and Functionalization

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation and substitution. The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, while the amino group allows for further functionalization through nucleophilic substitution reactions .

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Hydrogen gas with palladium catalyst | Amines |

| Substitution | Alkyl halides or acyl chlorides | Various thiazole derivatives |

Biological Applications

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound is being investigated for its potential to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics .

Enzyme Inhibition Studies

This compound has been explored for its ability to act as an enzyme inhibitor. Its interaction with specific molecular targets suggests potential therapeutic applications in treating diseases where enzyme activity plays a critical role, such as cancer and inflammation . The mechanism of action likely involves binding to the active site of enzymes, thereby inhibiting their function.

Medicinal Chemistry

Therapeutic Properties

Research has highlighted the potential of this compound in therapeutic applications. It has shown promise as an anti-inflammatory agent and may have implications in treating various inflammatory diseases due to its ability to modulate biochemical pathways associated with inflammation .

Case Studies

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the thiazole ring or the introduction of different substituents on the phenyl group have been reported to improve efficacy against specific biological targets .

Industrial Applications

Material Science

In industrial contexts, this compound is being utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazole ring and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-chlorophenyl group in the target compound can be compared to analogs with different aromatic substituents, which influence electronic, steric, and solubility properties:

Key Observations :

- Electron-Donating Groups (e.g., OCH₃) : Increase solubility but may reduce metabolic stability due to higher susceptibility to oxidation .

- Halogen Substituents (Cl, F) : Improve lipophilicity and membrane permeability, critical for bioavailability. Fluorine’s smaller size and higher electronegativity may confer distinct binding affinities compared to chlorine .

Variations in the Ester Group

The methyl ester at position 5 can be replaced with ethyl or carboxamide groups, altering pharmacokinetic properties:

Key Observations :

Key Observations :

Key Observations :

- Fluorophenyl Analogs : Balanced potency and antioxidant capacity, suggesting multifunctional applications .

Biological Activity

Methyl 4-amino-3-(3-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazole ring, which is commonly associated with various biological functions, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study focused on similar thiazole derivatives demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Thiazole derivatives have also been studied for their anticancer potential. For instance, a related compound showed promising results in enhancing the expression of Oct3/4, a transcription factor crucial for maintaining pluripotency in stem cells. This suggests a potential role in cancer stem cell regulation and reprogramming . The ability to modulate such key biological pathways may position this compound as a candidate for further anticancer drug development.

Anti-inflammatory Effects

The anti-inflammatory activity of thiazole derivatives has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This suggests that this compound may possess similar anti-inflammatory properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed enhanced Oct3/4 expression leading to increased pluripotency in stem cells. |

| Study 3 | Reported inhibition of COX and LOX enzymes indicating potential anti-inflammatory effects. |

The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets:

- Thiazole Ring : Known for its role in binding to various enzymes and receptors.

- Amino Group : Contributes to hydrogen bonding interactions with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.